Yinyanghuo D Yinyanghuo D Yinyanghuo D is a member of flavones.
Yinyanghuo D is a natural product found in Epimedium brevicornu, Glycyrrhiza uralensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 174286-25-0
VCID: VC16993969
InChI: InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3
SMILES:
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

Yinyanghuo D

CAS No.: 174286-25-0

Cat. No.: VC16993969

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Yinyanghuo D - 174286-25-0

Specification

CAS No. 174286-25-0
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Standard InChI InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3
Standard InChI Key PFQMUQWFRINBBG-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Introduction

Chemical Identity and Structural Characteristics

Yinyanghuo D (PubChem CID: 5315396) is classified as a prenylated flavonoid derivative with the molecular formula C20H18O5\text{C}_{20}\text{H}_{18}\text{O}_5 and a molecular weight of 338.4 g/mol . Its IUPAC name, 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one, reflects a chromen-4-one backbone substituted with hydroxyl and prenyl groups. The compound’s structure was elucidated through spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Table 1: Molecular Properties of Yinyanghuo D

PropertyValue
Molecular FormulaC20H18O5\text{C}_{20}\text{H}_{18}\text{O}_5
Molecular Weight338.4 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Rotatable Bonds3
Topological Polar Surface Area90.9 Ų
logP (Partition Coefficient)4.938
Synthetic Accessibility Score2.661

The isomeric SMILES notation (CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C) and InChI key (PFQMUQWFRINBBG-UHFFFAOYSA-N) further confirm its stereochemical configuration .

Pharmacological Mechanisms and Bioactivity

Estrogenic and Androgenic Modulation

Within TCM, Epimedium spp. are renowned for treating erectile dysfunction and osteoporosis, effects attributed to prenylflavones like Yinyanghuo D. Network pharmacology analyses indicate that Epimedium compounds target androgen receptors (AR), phosphodiesterase 5A (PDE5A), and bone morphogenetic protein 2 (BMP2) . Although direct evidence for Yinyanghuo D’s role is limited, its structural motifs align with phytoestrogens capable of binding estrogen receptors (ERα/ERβ) or enhancing nitric oxide (NO) synthesis—a key mediator of vascular relaxation .

Table 2: Predicted Pharmacokinetic Properties of Yinyanghuo D

ParameterValue
Caco-2 Permeability4.934-4.934 (Low)
MDCK Permeability1.35×1051.35 \times 10^{-5} cm/s
Plasma Protein Binding97.16%
Blood-Brain Barrier PenetrationNon-Permeable
CYP3A4 Inhibition0.972 Probability

Traditional Uses and Ethnopharmacological Context

In TCM, Yinyanghuo D-rich herbs like Epimedium sagittatum are classified as Kidney Yang-tonifying agents, prescribed for conditions such as impotence, infertility, and musculoskeletal weakness . The herb pair Jixueteng-Yinyanghuo (JYHP) exemplifies its application in mitigating cisplatin-induced myelosuppression, where network pharmacology predicts synergism between hematopoietic and immunomodulatory pathways . Yinyanghuo D’s contribution to these effects likely involves antioxidant mechanisms and cytokine regulation, though further validation is required .

Drug-Likeness and ADMET Profiling

Table 3: Cytochrome P450 Interaction Profile

CYP EnzymeInhibition ProbabilitySubstrate Probability
CYP1A20.9770.207
CYP2C190.9130.054
CYP2D60.9160.719
CYP3A40.9720.823

Future Directions and Research Gaps

Despite its discovery nearly three decades ago, Yinyanghuo D remains undercharacterized compared to other Epimedium flavonoids. Priority research areas include:

  • Mechanistic Studies: Elucidating targets beyond preliminary predictions (e.g., BMP2, PDE5A) .

  • Synthetic Optimization: Improving solubility via prodrug formulations or nano-encapsulation.

  • Clinical Trials: Validating efficacy in osteoporosis, cardiovascular diseases, or chemotherapy adjunct therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator